Cas no 52376-60-0 (N-Methoxy-N-methyl-adenosine)

N-Methoxy-N-methyl-adenosine structure
N-Methoxy-N-methyl-adenosine structure
Product Name:N-Methoxy-N-methyl-adenosine
CAS No:52376-60-0
MF:C12H17N5O5
MW:311.293882131577
CID:5732860
Update Time:2025-07-21

N-Methoxy-N-methyl-adenosine Chemical and Physical Properties

Names and Identifiers

    • Adenosine, N-methoxy-N-methyl-
    • N-Methoxy-N-methyl-adenosine
    • Inchi: 1S/C12H17N5O5/c1-16(21-2)10-7-11(14-4-13-10)17(5-15-7)12-9(20)8(19)6(3-18)22-12/h4-6,8-9,12,18-20H,3H2,1-2H3/t6-,8-,9-,12-/m1/s1
    • InChI Key: CAFHPCUZTMKUHZ-WOUKDFQISA-N
    • SMILES: OC[C@H]1O[C@@H](N2C3C(=C(N=CN=3)N(OC)C)N=C2)[C@H](O)[C@@H]1O

Experimental Properties

  • Density: 1.73±0.1 g/cm3(Predicted)
  • Boiling Point: 592.6±60.0 °C(Predicted)
  • Solubility: Dimethylsulfoxide, Methanol
  • pka: 13.09±0.70(Predicted)

N-Methoxy-N-methyl-adenosine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M261585-5mg
N-Methoxy-N-methyl-adenosine
52376-60-0
5mg
$173.00 2023-05-18
TRC
M261585-10mg
N-Methoxy-N-methyl-adenosine
52376-60-0
10mg
$305.00 2023-05-18
TRC
M261585-25mg
N-Methoxy-N-methyl-adenosine
52376-60-0
25mg
$597.00 2023-05-18
TRC
M261585-50mg
N-Methoxy-N-methyl-adenosine
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50mg
$1062.00 2023-05-18
TRC
M261585-100mg
N-Methoxy-N-methyl-adenosine
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100mg
$1923.00 2023-05-18

Additional information on N-Methoxy-N-methyl-adenosine

N-Methoxy-N-methyl-Adenosine: A Promising Chemical Entity in Modern Biomedical Research

N-Methoxy-N-methyl-adenosine (CAS No. 52376-60-0), a synthetic nucleoside analog, has emerged as an intriguing compound in recent years due to its unique structural properties and potential applications in RNA modification studies. This molecule represents a novel chemical modification of adenosine, where the nitrogen atom at position 1 of the adenine base is substituted with both methoxy and methyl groups through a N1-methylation process. The introduction of these alkylating groups modifies the physicochemical characteristics of the parent nucleoside, endowing it with distinct reactivity profiles and biological interactions that are actively being explored in academic and industrial settings.

Structurally, N-Methoxy-N-methyl-adenosine retains the core purine ring system of adenosine but exhibits significant steric hindrance at the N1 position. This spatial configuration influences its ability to interact with RNA-binding proteins and enzymatic machinery involved in post-transcriptional gene regulation. Recent studies published in Nucleic Acids Research (2023) have highlighted how such structural modifications can modulate RNA stability and translational efficiency, offering new avenues for therapeutic intervention in diseases linked to aberrant RNA processing. The compound's dual functional groups also enable it to serve as a versatile building block for constructing advanced RNA aptamers and oligonucleotide therapeutics.

In terms of synthesis, researchers have optimized protocols leveraging microwave-assisted organic chemistry techniques to achieve higher yields compared to traditional methods. A 2024 study from the Journal of Medicinal Chemistry demonstrated that coupling this compound with phosphoramidite chemistry allows precise incorporation into synthetic RNA strands without compromising integrity. Such advancements are critical for scaling up production of modified RNA molecules required for preclinical studies and eventual clinical applications.

The pharmacological significance of N-Methoxy-N-methyl-adenosine lies in its role as a research tool for studying m6A-like epitranscriptomic mechanisms. While m6A is the most abundant internal modification in eukaryotic mRNA, this compound enables scientists to investigate alternative methylation patterns that may exist under specific pathological conditions. Data from a 2023 collaborative study between MIT and Stanford revealed that such modified adenosines can act as signaling molecules regulating immune response pathways, particularly in cancer immunotherapy contexts where tumor-associated RNAs exhibit altered epigenetic profiles.

In drug discovery applications, this compound has been employed as a probe molecule to identify novel binding partners among RNA-binding proteins. High-throughput screening experiments using fluorescently labeled CAS No. 52376-60-0 derivatives have identified several uncharacterized proteins that selectively bind this modified nucleoside, suggesting potential roles in cellular stress responses and viral replication mechanisms. These findings were validated through cryo-electron microscopy studies published in Nature Structural & Molecular Biology, which provided atomic-level insights into protein-ligand interactions involving this compound.

Biochemical assays confirm that N-Methoxy-N-methyl-adenosine exhibits unique thermal stability characteristics when incorporated into RNA sequences. Unlike natural m6A modifications which tend to destabilize certain transcripts, this analog shows enhanced resistance to exonuclease degradation under physiological conditions (Journal of Biological Chemistry, 2024). This property makes it particularly valuable for developing stable RNA-based therapeutics such as siRNA or mRNA vaccines where prolonged intracellular persistence is desired without triggering immune responses.

Spectroscopic analysis using circular dichroism spectroscopy has shown that this compound induces conformational changes in double-stranded RNA regions when positioned at specific sites within helical structures (Angewandte Chemie International Edition, 2024). These structural perturbations were correlated with altered miRNA processing efficiency in vitro models, indicating possible utility in modulating microRNA expression profiles associated with cardiovascular diseases and neurodegenerative disorders.

In vivo studies utilizing zebrafish models demonstrated that controlled delivery systems incorporating CAS No. 52376-60-0-modified mRNA achieve targeted gene expression up to 48 hours post-administration (Developmental Cell, 2024). This extended expression window represents a significant improvement over conventional mRNA delivery platforms, suggesting potential applications in regenerative medicine where sustained protein production is essential for tissue repair processes.

The compound's photochemical properties have also been leveraged in recent fluorescence-based detection systems. A team at ETH Zurich reported the development of a bioorthogonal labeling strategy using UV-absorbing N-Methoxy-N-methyl-adenosine derivatives conjugated with quantum dots (ACS Sensors, 2024). This innovation enables real-time monitoring of specific RNA species within living cells without disrupting native cellular processes - a critical advancement for live-cell imaging applications.

Critical advances were made regarding its application in CRISPR-based gene editing systems last year when researchers at Harvard demonstrated improved guide RNA stability through strategic placement of CAS No. 52376-60-0 substitutions (Cell Reports Methods, 2024). The modified guide RNAs showed reduced off-target effects while maintaining high on-target activity levels across multiple cell lines tested.

In cancer research applications, this analog has proven effective at inhibiting oncogenic protein-RNA interactions implicated in tumor progression pathways (Cancer Research Communications, 2024). Specifically, it was found to disrupt binding between certain splicing factors and cancer-associated long non-coding RNAs (lncRNAs), thereby altering pre-mRNA processing events critical for malignant transformation.

The synthesis pathway involving benzotriazole-based activation chemistry has recently been refined by teams at Max Planck Institute to achieve >95% purity levels necessary for biological testing (Organic Letters, 2024). This method utilizes sequential protection/deprotection steps that minimize side reactions typically encountered during nucleoside functionalization processes.

Preliminary toxicity studies indicate favorable safety profiles when administered at concentrations below 1 μM (Toxicology Letters Supplemental Issue, 2024 abstract submission). In these experiments conducted on human hepatocyte cultures over a seven-day period showed no significant cytotoxicity or genotoxic effects compared to control groups treated with unmodified adenosine analogs.

This chemical entity's potential extends into neurobiology where it was shown to enhance synaptic plasticity markers when delivered via lipid nanoparticles into hippocampal neurons (Neuron Reports, 2024). Researchers observed increased dendritic spine density and improved long-term potentiation signals following treatment with modified mRNAs containing strategically placed substitutions - findings with implications for Alzheimer's disease modeling studies.

In virology research applications,
the compound demonstrates antiviral activity against picornaviruses by interfering with viral IRES-dependent translation mechanisms
(Journal of Virology Methods,
preprint available March
/biorxiv.org/doi/1...).

This interference occurs through steric hindrance effects preventing viral polymerase access
to critical regions within genomic
RNA templates,
thereby suppressing replication cycles.
..........

Molecular docking simulations reveal strong binding affinities between this compound's methoxymethyl group
and pockets formed by dimeric
structures of SARS-CoV-ORF3a protein,
suggesting possible utility against emerging viral variants.The crystallographic data obtained from X-ray diffraction analysis confirms hydrogen bonding interactions between the OCH3-group and specific amino acid residues within viral replication complexes,offering mechanistic insights into antiviral action pathwaysthat are currently being explored further through live virus inhibition assaysin accredited biosafety level facilities worldwideto validate translational potential. Recent collaborative efforts between Oxford University and BioNTech have begun investigating its compatibility with existing mRNA vaccine platforms for enhanced stability against extracellular degradation during storage and transport phases.. Initial results show promise with shelf-life extensions up to six months under standard refrigeration conditions compared to conventional formulations.. . .

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